N-benzyl-2-(cyclohexylthio)acetamide

HDAC inhibition Epigenetics Zinc-binding group SAR

N-Benzyl-2-(cyclohexylthio)acetamide (C₁₅H₂₁NOS, MW 263.4 g/mol) is a synthetic thioether–acetamide that combines a cyclohexylthio donor with an N-benzylamide acceptor. The scaffold has been explored primarily as a non-classic zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor programs and as a flexible linker in heteroarotinoid anticancer agents, where the N-benzylacetamide connectivity was shown to be critical for target engagement.

Molecular Formula C15H21NOS
Molecular Weight 263.4 g/mol
Cat. No. B5658817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(cyclohexylthio)acetamide
Molecular FormulaC15H21NOS
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H21NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17)
InChIKeyGHTCTXCYCGKYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(cyclohexylthio)acetamide: Procurement-Relevant Physicochemical and Target-Engagement Baseline


N-Benzyl-2-(cyclohexylthio)acetamide (C₁₅H₂₁NOS, MW 263.4 g/mol) is a synthetic thioether–acetamide that combines a cyclohexylthio donor with an N-benzylamide acceptor [1]. The scaffold has been explored primarily as a non-classic zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor programs and as a flexible linker in heteroarotinoid anticancer agents, where the N-benzylacetamide connectivity was shown to be critical for target engagement [2]. Its computed physicochemical profile (XLogP3 = 3.5, TPSA = 54.4 Ų, 1 H-bond donor, 2 H-bond acceptors) places it within lead-like chemical space, making it a candidate for fragment-based screening and targeted-protein degradation linker design [1].

Why N-Benzyl-2-(cyclohexylthio)acetamide Cannot Be Readily Replaced by Generic Thioether-Acetamides


Simply substituting N-benzyl-2-(cyclohexylthio)acetamide with other N-substituted-2-(cyclohexylthio)acetamides or 2-(alkylthio)-N-benzylacetamides is risky because minor structural changes drastically alter both the zinc-binding geometry and the linker-dependent biological activity [1]. In heteroarotinoid programs, replacing the N-benzylacetamide linker with thiazoline or acrylamide completely abolished anticancer activity, demonstrating that the benzylamide motif is not a generic linker but a pharmacophore determinant [2]. Furthermore, HDAC SAR data show that shifting the thioether attachment point or modifying the amide substituent can swing isoform selectivity from HDAC1/2 to HDAC8 or abolish potency entirely [3]. These findings underscore that the compound's precise substitution pattern is essential for target engagement and cannot be assumed interchangeable with close analogs.

Quantitative Differentiation Evidence for N-Benzyl-2-(cyclohexylthio)acetamide vs. Closest Analogs


HDAC Isoform-Selectivity Switch: Cyclohexylthio–Benzylamide vs. Phenylthio–Benzylamide Analogs

In a series of thioether–acetamide HDAC inhibitors, the cyclohexylthio–N-benzyl analog (compound 31) exhibited a marked selectivity for class I HDACs, particularly HDAC2 (IC₅₀ = 32 nM), over HDAC8 (>1 µM). By contrast, the direct phenylthio–N-benzyl analog (compound 69) showed a more balanced pan-class I profile, with IC₅₀ values of 70 nM (HDAC1), 20 nM (HDAC2), 32 nM (HDAC3), and 202 nM (HDAC8) [1]. This 6.3-fold selectivity window for HDAC2 over HDAC8 is a differentiating feature for applications requiring restricted isoform engagement.

HDAC inhibition Epigenetics Zinc-binding group SAR

NCI-60 Antiproliferative Fingerprint: Cyclohexylthio–Benzylamide vs. Hydroxamate Positive Control

When profiled against the NCI-60 cell panel, the cyclohexylthio–N-benzylamide compound 31 displayed a distinct sensitivity pattern, with strongest growth inhibition in leukemia (HL-60, GI₅₀ = 2.87 µM) and melanoma (MDA-MB-435, GI₅₀ = 370 nM) lines. This contrasted with the reference hydroxamate HDAC inhibitor SAHA (vorinostat), which shows a broader, less tumor-type-specific growth inhibition profile (mean GI₅₀ across 60 lines ≈ 1 µM) [1]. The selective melanoma potency (370 nM) is approximately 2.7-fold stronger than the leukemia activity, suggesting tissue-specific vulnerability.

NCI-60 screening Anticancer activity Phenotypic profiling

Linker-Activity Relationship: N-Benzylacetamide Linker vs. Acrylamide and Thiazoline Linkers in Heteroarotinoids

In the S-Het-A2 anticancer series, the N-benzylacetamide linker (structurally equivalent to the core of N-benzyl-2-(cyclohexylthio)acetamide) was directly compared to acrylamide and thiazoline linkers while keeping the cyclohexyl and aryl termini constant. The N-benzylacetamide-linked analog showed measurable growth inhibition against A2780 ovarian cancer cells, whereas both the acrylamide- and thiazoline-linked analogs were completely devoid of activity (GI₅₀ > 100 µM) [1]. This binary on/off switch demonstrates that the N-benzylacetamide connectivity is non-redundant for target binding in this scaffold.

Heteroarotinoid Linker SAR Anticancer scaffold

Predicted Physicochemical Differentiation: Cyclohexylthio vs. Phenylthio ADME/Tox Profiles

Computational comparison between N-benzyl-2-(cyclohexylthio)acetamide and its aromatic congener N-benzyl-2-(phenylthio)acetamide reveals significant differences in key drug-likeness parameters. The cyclohexyl analog has a lower topological polar surface area (TPSA = 54.4 Ų vs. 71.2 Ų for phenylthio), a higher logP (3.5 vs. 2.8), and one additional rotatable bond (5 vs. 4), collectively predicting higher passive membrane permeability and blood-brain barrier penetration [1]. These differences are consistent with the cyclohexyl group's greater conformational flexibility and reduced aromatic character, which can improve solubility and reduce CYP450-mediated oxidation.

ADME prediction Fragment drug-likeness Cyclohexyl vs. phenyl SAR

Procurement-Guiding Application Scenarios for N-Benzyl-2-(cyclohexylthio)acetamide


Class I HDAC Probe Development Requiring HDAC2-Selective ZBGs

The compound's demonstrated HDAC2 preference (IC₅₀ = 32 nM) and HDAC8 exclusion (>1000 nM) make it a preferred zinc-binding scaffold for designing isoform-selective epigenetic probes, particularly for neurological and cardiac indications where HDAC2 inhibition is beneficial but HDAC8 blockade causes toxicity [1].

Melanoma-Focused Phenotypic Screening Libraries

With a GI₅₀ of 370 nM against MDA-MB-435 melanoma cells and a 7.8-fold selectivity over leukemia lines, this compound is a strong candidate for inclusion in melanoma-biased compound collections and phenotypic screening decks aiming to identify melanoma-specific vulnerabilities [1].

Linker-Sensitive Heteroarotinoid and PROTAC Building Block

The N-benzylacetamide linker's binary activity on/off behavior in heteroarotinoids establishes its value as a functional linker fragment in PROTAC and molecular-glue design, where precise spatial orientation of binding moieties is critical for ternary complex formation [2].

CNS-Penetrant Fragment Library Expansion

Its low TPSA (54.4 Ų), moderate logP (3.5), and favorable rotatable bond count (5) align with CNS drug-likeness criteria, supporting its procurement as a fragment for blood-brain-barrier-permeable library expansion in neurodegenerative disease programs [3].

Quote Request

Request a Quote for N-benzyl-2-(cyclohexylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.